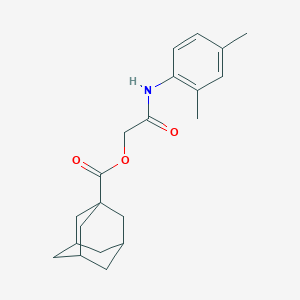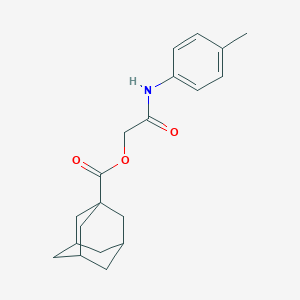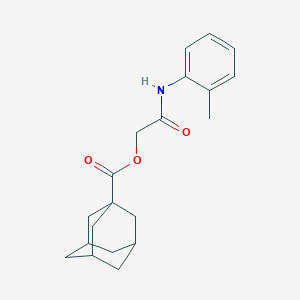![molecular formula C20H15FINO6S B305737 (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B305737.png)
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid, also known as FITM, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic properties. FITM is a selective inhibitor of fat storage and has been shown to have promising effects in the treatment of obesity and related metabolic disorders.
Mécanisme D'action
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid selectively targets the protein perilipin-1, which is involved in the formation of lipid droplets in adipocytes. By inhibiting perilipin-1, this compound prevents the accumulation of triglycerides in adipocytes, leading to decreased fat storage. This compound has also been shown to increase the expression of genes involved in lipid metabolism and thermogenesis, which may contribute to its beneficial effects on metabolic health.
Biochemical and Physiological Effects:
This compound has been shown to have several beneficial effects on metabolic health, including decreased fat storage, improved glucose tolerance, and increased insulin sensitivity. This compound has also been shown to increase energy expenditure and promote the browning of white adipose tissue, which may contribute to its effects on metabolic health. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of obesity-related inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has several advantages as a compound for laboratory experiments. It is a small molecule that can be easily synthesized and purified, making it a viable compound for further research. This compound has also been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans. However, one limitation of this compound research is that it has only been studied in animal models, and its effects in humans are not yet known.
Orientations Futures
There are several future directions for (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid research. One area of interest is the development of more potent and selective inhibitors of perilipin-1, which may have even greater therapeutic potential. Another area of interest is the development of combination therapies that target multiple pathways involved in metabolic health. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use as a treatment for metabolic disorders.
Conclusion:
In conclusion, this compound is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic properties in the treatment of obesity and related metabolic disorders. This compound selectively targets the protein perilipin-1, leading to decreased fat storage and improved metabolic health. While this compound has several advantages as a compound for laboratory experiments, further research is needed to determine its safety and efficacy in humans. Overall, this compound represents a promising avenue for the development of new treatments for metabolic disorders.
Méthodes De Synthèse
The synthesis of (4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid involves several steps, including the condensation of 2-iodo-6-methoxyphenol with 4-fluorobenzaldehyde to form a Schiff base, which is then reacted with thiosemicarbazide to form the thiazolidine ring. Finally, the carboxylic acid group is introduced by reacting the intermediate with chloroacetic acid. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable compound for further research.
Applications De Recherche Scientifique
(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid has been extensively studied for its potential therapeutic properties in the treatment of obesity and related metabolic disorders. It has been shown to inhibit fat storage in adipocytes by selectively targeting the protein perilipin-1, which is involved in the formation of lipid droplets. This compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and type 2 diabetes. These findings suggest that this compound may have potential as a treatment for metabolic disorders.
Propriétés
Formule moléculaire |
C20H15FINO6S |
|---|---|
Poids moléculaire |
543.3 g/mol |
Nom IUPAC |
2-[4-[(E)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-iodo-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C20H15FINO6S/c1-28-15-7-12(6-14(22)18(15)29-10-17(24)25)8-16-19(26)23(20(27)30-16)9-11-2-4-13(21)5-3-11/h2-8H,9-10H2,1H3,(H,24,25)/b16-8+ |
Clé InChI |
XNTMJYAJHIWYCO-LZYBPNLTSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC(=O)O |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC(=O)O |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)I)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Methoxyethyl)-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305654.png)
![3-(2-Methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305655.png)

![3-Benzyl-5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B305657.png)

![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B305668.png)






